7-hydroxy-6-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-3-(4-methylthiazol-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-6-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-3-(4-methylthiazol-2-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiproliferative Activities
Research has shown that derivatives of 7-hydroxy-6-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-3-(4-methylthiazol-2-yl)-4H-chromen-4-one exhibit significant anticancer and antiproliferative activities. For instance, compounds synthesized with pyrimidine-piperazine-chromene and -quinoline conjugates demonstrated better anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with certain compounds outperforming the drug curcumin in cytotoxic activities. Molecular docking further supported their potential as Bcl-2 protein inhibitors, suggesting a mechanism for their anticancer effects (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Additionally, N1-(coumarin-7-yl)amidrazones incorporating N-piperazines showed potent antitumor activity against MCF-7 and K562 cells, highlighting their therapeutic potential (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of this compound's derivatives. Thiazolidinone derivatives, for example, exhibited notable antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012). Another study synthesized chrysin-piperazine conjugates, which showed remarkable antioxidant power and promising free radical scavenging activity, alongside notable anticancer and antimicrobial efficacies, suggesting their versatility in therapeutic applications (Patel, Mistry, Syed, Rathi, Lee, Sung, & Shin, 2016).
Antioxidant Activities
The antioxidant capabilities of derivatives related to the discussed compound have also been explored, with sulfonylpiperazines based on flavone derivatives demonstrating improved antioxidant and anticancer efficacies over previously studied precursors (Patel, Mistry, Syed, Parekh, & Shin, 2019). These findings underscore the potential of these compounds in combating oxidative stress-related diseases.
Properties
IUPAC Name |
7-hydroxy-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-13-12-29-21(22-13)17-11-28-20-14(2)18(26)15(9-16(20)19(17)27)10-24-5-3-23(4-6-24)7-8-25/h9,11-12,25-26H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJYZQMGTGFFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=COC3=C(C2=O)C=C(C(=C3C)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.